molecular formula C20H22FN3O5S B2368440 N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 899980-32-6

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2368440
CAS No.: 899980-32-6
M. Wt: 435.47
InChI Key: FTEBNBKARXIWIU-UHFFFAOYSA-N
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Description

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C20H22FN3O5S and its molecular weight is 435.47. The purity is usually 95%.
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Scientific Research Applications

Microwave-assisted Synthesis and Biological Activities

Research by Başoğlu et al. (2013) involved the microwave-assisted synthesis of hybrid molecules containing this compound's derivatives, focusing on their antimicrobial, antilipase, and antiurease activities. The study highlighted the potential of these synthesized compounds in offering moderate antimicrobial activity against specific test microorganisms, with some displaying significant antiurease and antilipase activities (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

PET Tracers for Serotonin Receptors

García et al. (2014) synthesized analogs of this compound as PET tracers for serotonin 5-HT(1A) receptors. The study's findings emphasized the utility of these tracers in neuropsychiatric disorder research, highlighting a specific derivative's high brain uptake, slow brain clearance, and stability to defluorination, marking it as a promising candidate for in vivo quantification of 5-HT(1A) receptors (García et al., 2014).

Liquid Chromatography and Fluorometric Detection

A novel sulfonate reagent related to the compound was synthesized for analytical derivatization in liquid chromatography by Wu et al. (1997). This development aimed at improving the sensitivity of detection after tagging analytes with a fluorophore, showcasing a potential application in the analysis of small molecules through high-performance liquid chromatography with fluorometric detection (Wu et al., 1997).

Alzheimer's Disease Research

Kepe et al. (2006) utilized a derivative of this compound as a molecular imaging probe to quantify serotonin 1A (5-HT(1A)) receptor densities in the brains of Alzheimer's disease patients using positron emission tomography (PET). The study provides insights into the correlation between 5-HT(1A) receptor densities and the progression of Alzheimer's disease, suggesting the potential of such compounds in understanding the pathophysiology of neurodegenerative diseases (Kepe et al., 2006).

Antimicrobial Agents

Rameshkumar et al. (2003) synthesized derivatives of the compound with potential antimicrobial properties. Their in vitro and in vivo studies against Escherichia coli demonstrated significant antibacterial activity, presenting a foundation for further exploration in antimicrobial drug development (Rameshkumar et al., 2003).

Mechanism of Action

Target of Action

The primary target of this compound is the Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . The compound is more selective to ENT2 than to ENT1 .

Mode of Action

The compound interacts with its targets, the ENTs, by inhibiting their function. It reduces the maximum rate (Vmax) of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor .

Biochemical Pathways

The inhibition of ENTs affects the nucleotide synthesis pathway and the regulation of adenosine function. ENTs are responsible for the transport of nucleosides across the cell membrane, which are then used in the synthesis of nucleotides. By inhibiting ENTs, the compound can disrupt nucleotide synthesis and the regulation of adenosine function .

Pharmacokinetics

The compound’s ability to inhibit ents suggests that it can cross cell membranes, which is a crucial factor in drug absorption and distribution .

Result of Action

The result of the compound’s action is the inhibition of ENTs, leading to disrupted nucleotide synthesis and adenosine function. This can have various downstream effects depending on the specific cellular context .

Properties

IUPAC Name

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]-1,3-benzodioxole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O5S/c21-16-2-4-17(5-3-16)23-8-10-24(11-9-23)30(26,27)12-7-22-20(25)15-1-6-18-19(13-15)29-14-28-18/h1-6,13H,7-12,14H2,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTEBNBKARXIWIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)CCNC(=O)C3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.